

An In-depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(4-methoxybenzyl)acetamide

Cat. No.: B1586098

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Introduction

2-chloro-N-(4-methoxybenzyl)acetamide, with the CAS number 81494-05-5, is a chloroacetamide derivative of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloroacetyl group and a methoxybenzyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations, designed to support researchers in its effective and safe utilization.

Chemical and Physical Properties

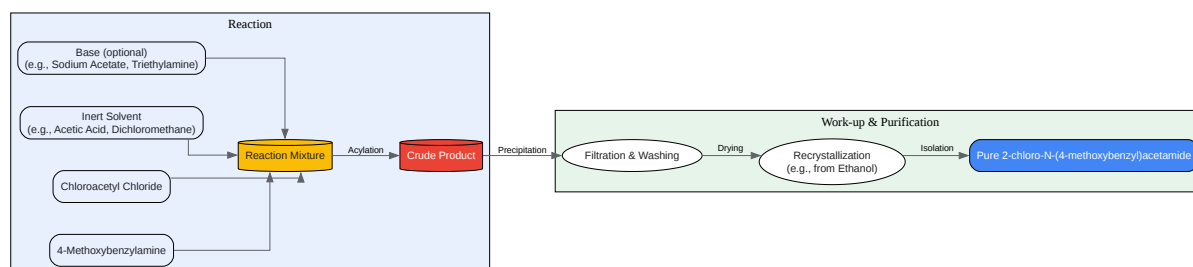
2-chloro-N-(4-methoxybenzyl)acetamide is characterized by the following key properties:

Property	Value	Source
CAS Number	81494-05-5	[1]
Molecular Formula	C10H12ClNO2	[2]
Molecular Weight	213.66 g/mol	[1][2][3]
Hazard Classification	Irritant	

Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide

While a specific protocol for **2-chloro-N-(4-methoxybenzyl)acetamide** is not readily available in public literature, a reliable synthesis can be extrapolated from the well-documented synthesis of its close structural analogue, 2-chloro-N-(4-methoxyphenyl)acetamide.[4] The fundamental reaction involves the acylation of a primary amine with chloroacetyl chloride.

Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **2-chloro-N-(4-methoxybenzyl)acetamide**.

Detailed Experimental Protocol (Adapted from a related synthesis)[4]

- **Dissolution of Amine:** In a round-bottom flask, dissolve 1 equivalent of 4-methoxybenzylamine in a suitable inert solvent such as glacial acetic acid or dichloromethane. The choice of solvent will influence the reaction conditions and work-up procedure.
- **Cooling:** Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the exothermic nature of the acylation reaction.
- **Addition of Acylating Agent:** While stirring vigorously, add 1 equivalent of chloroacetyl chloride dropwise to the cooled amine solution. The slow addition rate is necessary to prevent a rapid temperature increase and the formation of side products.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine is a key indicator of reaction completion.
- **Precipitation and Isolation:** Upon completion, if using acetic acid, add a solution of sodium acetate to precipitate the product. If using a non-acidic solvent, a basic wash may be employed. A solid precipitate should form.
- **Filtration and Washing:** Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts and impurities.
- **Drying and Purification:** Dry the crude product, and for higher purity, recrystallize it from a suitable solvent such as ethanol.

Analytical Characterization

The structural confirmation of the synthesized **2-chloro-N-(4-methoxybenzyl)acetamide** can be achieved through a combination of spectroscopic techniques. The expected spectral data, based on its structural analogue, are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic peaks for the N-H amide stretch (around 3290 cm^{-1}), the C=O amide stretch (around 1660 cm^{-1}), and the C-Cl stretch (around 830 cm^{-1}).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum should reveal a singlet for the methoxy group protons (around 3.7 ppm), a singlet for the methylene protons of the chloroacetyl group (around 4.2 ppm), a singlet for the benzyl methylene protons, aromatic protons in the range of 6.9-7.5 ppm, and a singlet for the amide proton (around 10.2 ppm).
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the methylene carbon of the chloroacetyl group (around 43 ppm), the methoxy carbon (around 55 ppm), the benzyl methylene carbon, aromatic carbons (between 114-156 ppm), and the carbonyl carbon (around 164 ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula of $\text{C}_{10}\text{H}_{12}\text{ClNO}_2$ by providing an accurate mass measurement of the molecular ion.

Applications and Mechanism of Action

Chloroacetamide derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[5] The reactivity of the C-Cl bond allows these molecules to act as alkylating agents, potentially targeting nucleophilic residues in enzymes and proteins, leading to the disruption of essential biological processes.

While specific biological studies on **2-chloro-N-(4-methoxybenzyl)acetamide** are not extensively reported, its structural features suggest its potential as:

- A key building block in the synthesis of more complex bioactive molecules and pharmaceutical agents.[6]
- A candidate for screening in assays for antimicrobial and antifungal activity.

The mechanism of action for related chloroacetamides often involves the covalent modification of sulfhydryl groups in enzymes, leading to their inactivation.

Safety and Handling

2-chloro-N-(4-methoxybenzyl)acetamide is classified as an irritant.[7] When handling this compound, it is essential to adhere to standard laboratory safety protocols.

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
- Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9][10]
- Storage: Store the compound in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[8]

Conclusion

2-chloro-N-(4-methoxybenzyl)acetamide is a versatile chemical intermediate with significant potential for applications in research and development. This guide provides a foundational understanding of its properties, synthesis, and handling. As with any chemical synthesis and application, researchers should proceed with caution, validating the proposed methods and ensuring that all safety measures are rigorously followed. The information provided herein, particularly the synthesis and analytical data adapted from its close analogue, offers a solid starting point for the successful utilization of this compound in various scientific endeavors.

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